molecular formula C12H22O B14260120 4,4-Diethyl-5-methylhept-6-en-3-one CAS No. 185029-84-9

4,4-Diethyl-5-methylhept-6-en-3-one

Cat. No.: B14260120
CAS No.: 185029-84-9
M. Wt: 182.30 g/mol
InChI Key: LGTKCCZKDKXLSP-UHFFFAOYSA-N
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Description

4,4-Diethyl-5-methylhept-6-en-3-one is an organic compound with the molecular formula C12H22O It is a ketone with a double bond located at the sixth carbon atom in the heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diethyl-5-methylhept-6-en-3-one can be achieved through several methods. One common approach involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the desired enone. The reaction typically requires a base catalyst, such as sodium hydroxide or potassium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the enone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Diethyl-5-methylhept-6-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.

Scientific Research Applications

4,4-Diethyl-5-methylhept-6-en-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 4,4-Diethyl-5-methylhept-6-en-3-one exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the carbonyl group and the double bond. These functional groups can participate in various chemical reactions, such as nucleophilic addition or electrophilic substitution, leading to the formation of new products.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-5-hepten-2-one: Another enone with a similar structure but different substituents.

    5-Methylhept-2-en-4-one: A related compound with a different position of the double bond and methyl group.

Uniqueness

4,4-Diethyl-5-methylhept-6-en-3-one is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of two ethyl groups at the fourth carbon atom and a methyl group at the fifth carbon atom distinguishes it from other similar enones, potentially leading to different chemical and physical properties.

Properties

CAS No.

185029-84-9

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

4,4-diethyl-5-methylhept-6-en-3-one

InChI

InChI=1S/C12H22O/c1-6-10(5)12(8-3,9-4)11(13)7-2/h6,10H,1,7-9H2,2-5H3

InChI Key

LGTKCCZKDKXLSP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CC)(CC)C(C)C=C

Origin of Product

United States

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